molecular formula C22H23N3O2S B15101730 [5,6-dimethyl-3-(pyridin-3-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](4-methoxyphenyl)methanone

[5,6-dimethyl-3-(pyridin-3-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](4-methoxyphenyl)methanone

Cat. No.: B15101730
M. Wt: 393.5 g/mol
InChI Key: IJPUDKDMFPMTDP-UHFFFAOYSA-N
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Description

5,6-dimethyl-3-(pyridin-3-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-ylmethanone is a complex organic compound with a unique structure that combines a thieno[2,3-d]pyrimidine core with a pyridinylmethyl and methoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-3-(pyridin-3-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-ylmethanone typically involves multi-step organic reactions. The starting materials often include 3-pyridinemethanol, 4-methoxybenzaldehyde, and thieno[2,3-d]pyrimidine derivatives. The synthesis may involve:

    Condensation Reactions: Combining 3-pyridinemethanol with 4-methoxybenzaldehyde under acidic or basic conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization with thieno[2,3-d]pyrimidine derivatives in the presence of a catalyst.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance yield and purity. Industrial methods also focus on optimizing reaction conditions to minimize by-products and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-3-(pyridin-3-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridinyl or methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with biological molecules makes it a valuable tool in biochemistry.

Medicine

In medicinal chemistry, 5,6-dimethyl-3-(pyridin-3-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-ylmethanone is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-3-(pyridin-3-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Similar in structure due to the methoxyphenyl group.

    Thieno[2,3-d]pyrimidine derivatives: Share the thieno[2,3-d]pyrimidine core structure.

    Pyridinylmethyl derivatives: Compounds with a pyridinylmethyl group.

Uniqueness

The uniqueness of 5,6-dimethyl-3-(pyridin-3-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-ylmethanone lies in its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structure enables it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C22H23N3O2S

Molecular Weight

393.5 g/mol

IUPAC Name

[5,6-dimethyl-3-(pyridin-3-ylmethyl)-2,4-dihydrothieno[2,3-d]pyrimidin-1-yl]-(4-methoxyphenyl)methanone

InChI

InChI=1S/C22H23N3O2S/c1-15-16(2)28-22-20(15)13-24(12-17-5-4-10-23-11-17)14-25(22)21(26)18-6-8-19(27-3)9-7-18/h4-11H,12-14H2,1-3H3

InChI Key

IJPUDKDMFPMTDP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1CN(CN2C(=O)C3=CC=C(C=C3)OC)CC4=CN=CC=C4)C

Origin of Product

United States

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